7-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
7-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, with a fluorine atom at the 7th position and a methyl group at the 3rd position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes a base-mediated cyclization to form the pyrrolopyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrrolo[2,3-c]pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrrolopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyrrolo[2,3-c]pyridine derivatives, and various substituted pyrrolopyridine compounds, depending on the specific reaction and conditions used .
Scientific Research Applications
7-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly targeting specific enzymes and receptors.
Industry: It is used in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and the methyl group play crucial roles in enhancing the compound’s binding affinity and selectivity. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate receptor activity by interacting with receptor binding sites, leading to altered cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another member of the pyrrolopyridine family with similar structural features but different substitution patterns.
1H-pyrazolo[3,4-b]pyridine: A related heterocyclic compound with a pyrazole ring fused to a pyridine ring.
2-methyl-1H-pyrrolo[2,3-b]pyridine: Similar to 7-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine but with a methyl group at the 2nd position instead of the 3rd.
Uniqueness
The presence of the fluorine atom at the 7th position and the methyl group at the 3rd position in this compound imparts unique chemical and biological properties. These substitutions enhance the compound’s stability, binding affinity, and selectivity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H7FN2 |
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Molecular Weight |
150.15 g/mol |
IUPAC Name |
7-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C8H7FN2/c1-5-4-11-7-6(5)2-3-10-8(7)9/h2-4,11H,1H3 |
InChI Key |
WIFIWQRKGAGVEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C=CN=C2F |
Origin of Product |
United States |
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